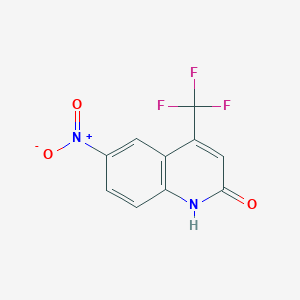

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Vue d'ensemble

Description

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a nitro group at the 6th position and a trifluoromethyl group at the 4th position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2(1H)-quinolinone to introduce the nitro group at the 6th position. This is followed by the introduction of the trifluoromethyl group at the 4th position through electrophilic substitution reactions. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds.

Analyse Des Réactions Chimiques

Types of Reactions

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amino-quinolinone derivatives, oxidized quinolinone compounds, and substituted quinolinone derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research has shown that derivatives of quinolinone compounds exhibit potent anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the disruption of microtubule assembly and induction of apoptosis through intrinsic and extrinsic pathways .

Antimicrobial Properties

Quinolinone derivatives have also been evaluated for their antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which is beneficial for penetrating bacterial membranes. Some derivatives have shown efficacy against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes involved in cancer progression. For example, theoretical docking studies suggest that it may interact effectively with ribosomal S6 kinases (RSK), which are implicated in various cancers . This interaction could lead to reduced tumor growth and improved patient outcomes.

Agrochemical Applications

Pesticide Development

The unique structure of 6-nitro-4-(trifluoromethyl)-quinolinone makes it a candidate for developing new agrochemicals. Its ability to disrupt biological pathways in pests can be harnessed to create effective pesticides with reduced environmental impact compared to traditional chemicals . Research into its efficacy against specific agricultural pests is ongoing.

Materials Science Applications

Fluorescent Dyes

Due to its electronic properties, this quinolinone derivative can be utilized in synthesizing fluorescent dyes. These dyes are crucial in various applications, including biological imaging and sensor technology . The trifluoromethyl group contributes to the stability and brightness of the dye.

Case Studies

Mécanisme D'action

The mechanism of action of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Nitro-4-(trifluoromethyl)aniline

- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline

- 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid

Uniqueness

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is unique due to the specific positioning of the nitro and trifluoromethyl groups on the quinolinone core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Activité Biologique

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The compound has been studied for its potential as a therapeutic agent against various diseases, particularly cancer.

Chemical Structure

The chemical formula for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is . Its structure features a quinoline core with a trifluoromethyl group and a nitro substituent that influence its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinolinone have shown strong antiproliferative effects against various cancer cell lines. The following table summarizes some key findings regarding the antiproliferative activity of related quinolinone compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10i (quinolone) | HepG2 | 1.07 | Induces apoptosis; inhibits VEGFR-2 |

| 11e | COLO 205 | <1 | Disrupts microtubule assembly; induces G2/M arrest |

| 9b | HL-60 | <1 | Induces apoptosis via intrinsic and extrinsic pathways |

These results indicate that modifications in the substituents on the quinolone core can significantly impact the compound's potency against cancer cells.

The mechanisms through which 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- exerts its biological effects include:

- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Compounds with similar structures have demonstrated IC50 values lower than that of sorafenib, a known anticancer drug .

- Apoptosis Induction : Studies have indicated that certain derivatives induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For example, compound 11e was found to activate caspase pathways leading to cell death .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence and position of substituents on the quinolone ring significantly influence biological activity. For instance:

- Trifluoromethyl Group : This group enhances lipophilicity and may improve binding affinity to target proteins.

- Nitro Group : The presence of a nitro group at position 6 has been associated with increased antiproliferative activity against specific cancer cell lines.

Case Studies

Several case studies have documented the efficacy of quinolinone derivatives in preclinical settings:

- Study on HepG2 Cells : Compound 10i showed selective cytotoxicity against HepG2 cells while sparing normal liver cells, indicating potential for targeted cancer therapy .

- NCI-60 Cell Line Panel : Selected derivatives were tested against a broad spectrum of human cancer cell lines, revealing high potency (IC50 < 1 µM) against multiple types while exhibiting minimal toxicity towards non-cancerous cells .

Propriétés

IUPAC Name |

6-nitro-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-4H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJWOBFABPUFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582114 | |

| Record name | 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328956-38-3 | |

| Record name | 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.